molecular formula C13H17NO2 B2534310 4-(cyclohexylamino)benzoic Acid CAS No. 66380-78-7

4-(cyclohexylamino)benzoic Acid

Cat. No.: B2534310
CAS No.: 66380-78-7
M. Wt: 219.284
InChI Key: QADQJGKSFQRUSS-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)benzoic Acid is a carboxylic acid derivative with the molecular formula C 13 H 17 NO 2 and a molecular weight of 219.28 g/mol . This compound is a benzoic acid molecule substituted with a cyclohexylamino group at the para position, making it a valuable chemical intermediate for researchers, particularly in medicinal chemistry and materials science. This compound serves as a key precursor in organic synthesis. Its structure is analogous to other substituted benzoic acid derivatives that have been synthesized and demonstrated to possess significant antipathogenic activity . Research on similar structures has shown that such compounds can be functionalized into acylthioureas, which exhibit promising activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa , including those known to form biofilms . The cyclohexylamino group can contribute to the molecule's lipophilicity, potentially enhancing its ability to penetrate cell membranes and interact with biological targets . Therefore, this compound presents substantial research value for the development of novel antimicrobial agents with antibiofilm properties , addressing the critical public health challenge of antibiotic resistance . For research and development purposes, the product has a minimum purity of 98% . To maintain stability, it should be stored in a dry, sealed place, protected from light, and under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADQJGKSFQRUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 4 Cyclohexylamino Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in 4-(cyclohexylamino)benzoic acid is a versatile functional group that can undergo a variety of chemical transformations. These reactions are fundamental to the synthesis of various derivatives with applications in pharmaceuticals and materials science.

Esterification Mechanisms (e.g., Fischer Esterification)

Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org For this compound, the reaction with an alcohol (R-OH) under acidic conditions (e.g., sulfuric acid, H₂SO₄) yields the corresponding ester.

The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Microwave-assisted organic synthesis (MAOS) has been shown to be an effective method for Fischer esterification, often leading to reduced reaction times and improved yields. researchgate.net For substituted benzoic acids, microwave irradiation in a sealed vessel with a catalytic amount of sulfuric acid can significantly accelerate the esterification process. researchgate.net

Table 1: Examples of Fischer Esterification Conditions
ReactantAlcoholCatalystConditionsProductReference
Benzoic AcidMethanolH₂SO₄ (catalytic)Excess methanol, heatMethyl benzoate youtube.com
4-Fluoro-3-nitrobenzoic AcidEthanolH₂SO₄ (catalytic)Microwave, 130°C, 15 minEthyl 4-fluoro-3-nitrobenzoate researchgate.net
4-Hydroxybenzoic AcidAcetic AnhydrideH₂SO₄ (catalytic)50-60°C, 15 min4-Acetoxybenzoic acid uwimona.edu.jm

Amidation Reactions (e.g., Carbodiimide-mediated coupling)

Amidation, the formation of an amide bond, is another crucial reaction of the carboxylic acid group. A common and efficient method for achieving this is through carbodiimide-mediated coupling. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid for reaction with an amine. peptide.comnih.gov

The general mechanism for carbodiimide-mediated coupling involves:

Activation of the carboxylic acid: The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the amide and urea (B33335) byproduct: The tetrahedral intermediate rearranges to form the stable amide bond and a urea byproduct (e.g., dicyclohexylurea from DCC). peptide.com

To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt reacts with the O-acylisourea to form an active ester, which then reacts with the amine to give the desired amide with higher purity. peptide.comluxembourg-bio.com The pH of the reaction is a critical parameter to optimize for efficient amidation. researchgate.net

Table 2: Common Reagents in Carbodiimide-Mediated Amidation
ReagentAbbreviationFunctionByproductReference
DicyclohexylcarbodiimideDCCCoupling agentDicyclohexylurea peptide.com
DiisopropylcarbodiimideDICCoupling agentDiisopropylurea peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble coupling agentWater-soluble urea nih.gov
1-HydroxybenzotriazoleHOBtAdditive to reduce racemization- peptide.comluxembourg-bio.com

Formation of Acyl Halides and Anhydrides

The carboxylic acid group of this compound can be converted to more reactive derivatives like acyl halides and anhydrides. These intermediates are often not isolated but are used in situ to synthesize esters and amides under milder conditions than direct methods.

Acyl Halides: Acyl chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgorgsyn.org For example, 4-(dimethylamino)benzoic acid can be converted to 4-(dimethylamino)benzoyl chloride using thionyl chloride in ethyl acetate. The reaction of 4-substituted benzoic acids with these reagents provides a route to the corresponding benzoyl chlorides. orgsyn.orggoogle.com

Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often facilitated by a strong dehydrating agent like phosphorus pentoxide. wikipedia.org Alternatively, they can be synthesized through the reaction of a carboxylate salt with an acyl halide. Symmetrical anhydrides can also be prepared using carbodiimide reagents. peptide.com

Reactivity of the Cyclohexylamino Functional Group

The secondary amine of the cyclohexylamino group exhibits its own characteristic reactivity, which can be exploited for further functionalization of the molecule.

Amine-based Reactions (e.g., Acylation, Alkylation)

Acylation: The secondary amine can undergo acylation with acyl chlorides or anhydrides to form N-acylated products. rsc.org This reaction is a common method for introducing an acyl group onto a nitrogen atom. For instance, the acylation of a secondary amine with an acyl halide typically proceeds readily in the presence of a base to neutralize the hydrogen halide byproduct. rsc.org

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. However, this reaction can be challenging to control as it can lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. Reductive amination offers a more controlled method for N-alkylation. wikipedia.org This process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. wikipedia.org

Oxidation and Reduction Chemistry of the Secondary Amine

Oxidation: Secondary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of imines. oup.com For example, various secondary amines can be smoothly oxidized to the corresponding imines at low temperatures using N-tert-butylphenylsulfinimidoyl chloride and DBU. oup.com Other oxidizing agents like hypervalent iodine reagents and manganese dioxide have also been employed for the oxidation of secondary amines. oup.com In some cases, N-oxidation can occur, leading to the formation of hydroxylamines and nitrones. uomustansiriyah.edu.iq The choice of oxidant is crucial for achieving selectivity between C-H and N-H oxidation.

Reduction: While secondary amines are already in a reduced state, the term "reduction" in this context can refer to the reduction of amides to amines. Secondary amides can be reduced to secondary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com More recently, catalytic methods using silanes in the presence of iridium or cobalt catalysts have been developed for the efficient and selective reduction of secondary amides to secondary amines. organic-chemistry.orgrsc.orgacs.org These methods often proceed through an imine intermediate and are tolerant of various functional groups. organic-chemistry.orgacs.org

Aromatic Ring Reactivity and Transformations of this compound

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its two substituents: the electron-donating cyclohexylamino group and the electron-withdrawing carboxylic acid group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The directing effects of the substituents on the aromatic ring of this compound are crucial in determining the outcome of electrophilic aromatic substitution reactions. The cyclohexylamino group (-NH-cyclohexyl) is an activating group, meaning it increases the rate of reaction compared to benzene. This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic pi system, thereby increasing the electron density of the ring and making it more attractive to electrophiles. byjus.com This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. byjus.com

Conversely, the carboxylic acid group (-COOH) is a deactivating group, which decreases the reaction rate by withdrawing electron density from the ring. youtube.comyoutube.com This deactivating effect is primarily due to the electron-withdrawing nature of the carbonyl group and directs incoming electrophiles to the meta position. youtube.comyoutube.com

In this compound, these two groups are para to each other. The activating, ortho, para-directing amino group and the deactivating, meta-directing carboxylic acid group work in concert to direct incoming electrophiles to the positions ortho to the amino group (and meta to the carboxylic acid). Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are predicted to occur at the 2- and 6-positions of the benzene ring.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-(Cyclohexylamino)-3-nitrobenzoic acid
BrominationBr₂, FeBr₃3-Bromo-4-(cyclohexylamino)benzoic acid
SulfonationSO₃, H₂SO₄4-(Cyclohexylamino)-3-sulfobenzoic acid

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) reactions are generally challenging on electron-rich aromatic rings. wikipedia.org The presence of the electron-donating cyclohexylamino group in this compound makes the benzene ring nucleophilic and thus resistant to attack by other nucleophiles. wikipedia.org For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, while the carboxylic acid group is electron-withdrawing, it is not typically sufficient to activate the ring for nucleophilic attack under standard conditions, especially with the counteracting electron-donating amino group. masterorganicchemistry.comyoutube.com Therefore, direct displacement of a group on the aromatic ring by a nucleophile is not a favored reaction pathway for this compound.

Reductive Aromatic Transformations (e.g., Birch Reduction Analogues of Benzoic Acid)

The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring. nrochemistry.com

For aromatic rings with electron-withdrawing groups, such as the carboxylic acid in benzoic acid, the reduction occurs at the ipso- and para-positions, leading to a 1,4-cyclohexadiene (B1204751) with the carboxyl group attached to a double bond. vedantu.comvaia.comorganic-chemistry.org In contrast, electron-donating groups direct the reduction to the ortho- and meta-positions.

Given that this compound possesses both an electron-donating group (cyclohexylamino) and an electron-withdrawing group (carboxylic acid), the outcome of a Birch reduction would be influenced by both. Based on the established principles, the electron-withdrawing carboxylic acid group is expected to exert a stronger influence on the regioselectivity, favoring reduction at the carbon atom to which it is attached. wikipedia.orglscollege.ac.in This would likely result in a product where the carboxylic acid group is on a double bond, and the cyclohexylamino group remains on a saturated carbon.

Multi-Component Reactions Involving this compound as a Synthon

This compound is a valuable synthon, or building block, in multi-component reactions (MCRs). nih.govresearchgate.net MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. tcichemicals.com The bifunctional nature of this compound, with its carboxylic acid and secondary amine functionalities, makes it an ideal candidate for such reactions.

One of the most prominent MCRs where this compound can be utilized is the Ugi four-component reaction (Ugi-4CR). wikipedia.orgsciepub.com The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov In this context, this compound can serve as both the amine and the carboxylic acid component, although it is more commonly used as the carboxylic acid. nih.govnih.govmdpi.com

Example of a Potential Ugi-type Reaction:

Reactant 1Reactant 2Reactant 3Reactant 4Product Type
BenzaldehydeAnilineThis compound tert-Butyl isocyanideα-Acylamino-N-aryl-N-tert-butylbenzamide derivative

The use of this compound and its derivatives in MCRs allows for the rapid generation of diverse chemical libraries with potential applications in medicinal chemistry and drug discovery. nih.govmdpi.comnih.gov

Advanced Spectroscopic Characterization Techniques for 4 Cyclohexylamino Benzoic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intricate structural details of 4-(cyclohexylamino)benzoic acid. Computational studies, such as those using DFT with the B3LYP/6-311G basis set, provide detailed vibrational assignments that are crucial for interpreting complex experimental spectra. actascientific.com

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. The most prominent features arise from the carboxylic acid, the secondary amine, and the substituted benzene (B151609) ring. DFT calculations allow for precise assignment of these bands based on the Potential Energy Distribution (PED). actascientific.com

A key feature in the IR spectrum is the O-H stretching vibration of the carboxylic acid group. In the computed spectrum, weak bands observed at 3573 cm⁻¹ and 3538 cm⁻¹ are assigned to this mode, with a PED of 100%, indicating a pure stretching vibration. actascientific.com Experimentally, this band is often very broad (typically 3300-2500 cm⁻¹) due to strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state. docbrown.inforesearchgate.net

The carbonyl (C=O) stretching vibration provides another strong, characteristic band. For aryl carboxylic acids, this peak is typically found between 1700 and 1680 cm⁻¹. docbrown.info The N-H stretching vibration of the secondary amine group is also a significant marker.

Conformational analysis is critical for understanding the structure of this compound due to the flexibility of the cyclohexyl ring and its linkage to the benzene ring. The cyclohexyl group can adopt different conformations, primarily the stable chair form and the less stable boat and twist-boat forms. Furthermore, the attachment of the benzoic acid group to the cyclohexylamino moiety can be either axial or equatorial. DFT calculations have been used to determine the optimized molecular geometry, providing insights into the most stable conformer. actascientific.com In the optimized structure of a related molecule, 4-(carboxyamino)-benzoic acid, the dihedral angle of the phenyl group attached to the carboxyamino group ranges significantly, indicating conformational flexibility. actascientific.com A comprehensive conformational analysis would require mapping the potential energy surface by rotating the key dihedral angles to identify all low-energy conformers and predict their relative populations.

Table 1: Selected Calculated FT-IR Vibrational Frequencies for this compound Based on DFT B3LYP/6-311G calculations for the related molecule 4-(carboxyamino)-benzoic acid. actascientific.com

Wavenumber (cm⁻¹)IntensityAssignment (Potential Energy Distribution %)Vibrational Mode Description
3573Weak100ν(O-H)
3538Weak100ν(O-H)
3080-3030Medium-ν(C-H) aromatic
2950-2850Medium-Strong-ν(C-H) cyclohexyl
1700-1680Strong-ν(C=O) carboxylic acid
1600-1450Medium-ν(C=C) aromatic ring
1320-1210Medium-ν(C-O) carboxylic acid
---β(N-H) amine

Note: Experimental values may differ due to intermolecular interactions and the physical state of the sample. The table presents characteristic ranges and specific calculated values where available.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The calculated Raman spectrum for this compound shows strong signals for the aromatic ring and C-H stretching modes. actascientific.com The analysis of Raman spectra, aided by DFT calculations, allows for a detailed investigation of the molecule's vibrational modes. actascientific.comresearchgate.net

The molecule, belonging to the C1 point group, has 54 normal modes of fundamental vibration. actascientific.com Key Raman bands include those for the C=C stretching of the phenyl ring, C-H stretching of both the aromatic and cyclohexyl moieties, and vibrations of the carboxylic acid group.

Resonance Raman (RR) spectroscopy could be a particularly powerful technique for this molecule. If the excitation wavelength used in a Raman experiment matches an electronic absorption band of the molecule, vibrations associated with the chromophoric part of the molecule will be selectively enhanced. For this compound, the chromophore is the substituted benzene ring system. An RR study could provide detailed information on the structural changes that occur upon electronic excitation, highlighting the coupling between electronic and vibrational states. While specific resonance Raman studies on this compound are not widely reported, the principles are well-established for similar aromatic systems. nih.gov

Table 2: Selected Calculated Raman Vibrational Frequencies for this compound Based on DFT B3LYP/6-311G calculations for the related molecule 4-(carboxyamino)-benzoic acid. actascientific.com

Wavenumber (cm⁻¹)ActivityAssignmentVibrational Mode Description
3080-3060Strongν(C-H) aromaticAromatic C-H stretching
2940-2850Strongν(C-H) cyclohexylCyclohexyl C-H stretching
1615Strongν(C=C)Aromatic ring stretching
1590Mediumν(C=C)Aromatic ring stretching
1000StrongRing breathingPhenyl ring breathing mode
850MediumRing deformationPhenyl ring out-of-plane bend

Rotational Spectroscopy for Gas-Phase Structural Determination

Rotational spectroscopy is the most definitive technique for determining the precise three-dimensional structure of molecules in the gas phase. It measures the transitions between quantized rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia.

Microwave spectroscopy provides highly accurate rotational constants for a specific conformer of a molecule. researchgate.net By measuring the microwave spectra of different isotopically substituted versions of the molecule (e.g., substituting ¹²C with ¹³C, or ¹H with ²H), the positions of individual atoms can be determined with very high precision using Kraitchman's equations. This allows for the unambiguous determination of bond lengths and angles in the gas phase. researchgate.net

For a molecule like this compound, which has multiple conformers, each conformer would have a unique set of rotational constants and thus a distinct rotational spectrum. researchgate.net A microwave study would, in principle, allow for the identification of all conformers present in the gas-phase sample and a determination of their precise structures. However, to date, a specific microwave spectroscopic study on this compound has not been reported in the scientific literature.

The primary data obtained from a microwave spectrum are the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia of the molecule. These constants are the definitive "fingerprint" of a molecule's mass distribution and geometry.

If a microwave study were conducted on this compound, the analysis would proceed as follows:

Conformer Identification: Theoretical calculations (like DFT) would first be used to predict the geometries and rotational constants of possible low-energy conformers (e.g., chair vs. boat cyclohexyl, axial vs. equatorial linkage, orientation of the -COOH group).

Spectral Assignment: The experimental microwave spectrum would be searched for patterns matching the predicted rotational constants, allowing for the assignment of spectral lines to specific conformers.

Structural Determination: Once the spectra for individual conformers are assigned, isotopic substitution studies would be performed to precisely determine the atomic coordinates and thus the complete 3D structure of each observed conformer.

Relative Abundance: The relative intensities of the signals from different conformers can provide information about their relative energies and population in the supersonic jet expansion.

This level of detailed structural and conformational information is unique to rotational spectroscopy and would be invaluable for a complete understanding of this compound.

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, probes the electronic transitions from the ground state to various excited states. These transitions are characteristic of the chromophores within the molecule. For this compound, the π-electron system of the substituted benzene ring acts as the primary chromophore.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic absorption spectrum. actascientific.com A calculated UV-Vis spectrum for the related 4-(carboxyamino)-benzoic acid showed a significant absorption peak at 281 nm. actascientific.com This absorption is attributed to π → π* transitions within the conjugated system, which includes the benzene ring, the amino group's lone pair, and the carbonyl group. The interaction between the amino group and the benzoic acid moiety leads to an intramolecular charge transfer (ICT) character in the electronic transitions.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides further insight into the nature of these electronic transitions. The HOMO is typically localized on the electron-rich part of the molecule (the cyclohexylamino-benzene moiety), while the LUMO is often centered on the electron-accepting benzoic acid portion. The energy difference between the HOMO and LUMO correlates with the energy of the lowest electronic transition and provides information about the molecule's chemical reactivity and kinetic stability. actascientific.com

Table 3: Predicted Electronic Transition Data for this compound Based on TD-DFT calculations for the related molecule 4-(carboxyamino)-benzoic acid. actascientific.com

Predicted λmax (nm)Oscillator Strength (f)Transition Character
281-π → π* (Intramolecular Charge Transfer)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Analysis and Electronic Transitions

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its chromophoric system. The principal chromophore is the aminobenzoic acid moiety. The electronic spectrum of benzoic acid itself shows a characteristic absorption band around 221 nm. researchgate.net For 4-aminobenzoic acid, the absorption maxima are observed at approximately 194 nm, 226 nm, and 278 nm. sielc.com The presence of the amino group (an auxochrome) attached to the benzene ring (a chromophore) causes a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring.

In this compound, the nitrogen atom of the amino group is attached to a cyclohexyl group. This substituent can influence the electronic transitions. The lone pair of electrons on the nitrogen atom can participate in resonance with the benzene ring, which is a key factor in its UV-Vis absorption. The electronic transitions are typically π → π* and n → π* transitions. The intense bands are usually due to π → π* transitions within the benzene ring, while the weaker, longer-wavelength absorptions can be attributed to n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carboxyl group and the nitrogen atom of the amino group.

The absorption maxima for related compounds, such as 4-(phenylazo)benzoic acid, have been recorded in various solvents, demonstrating the influence of the molecular environment on the electronic spectra. worldwidejournals.com Similarly, the UV-Vis absorption spectrum of 4-benzoylbenzoic acid has been studied in detail, showing pH-dependent shifts in the absorption bands. rsc.org For this compound, similar solvatochromic and pH-dependent effects are anticipated.

Table 1: Representative UV-Vis Absorption Maxima for Benzoic Acid Derivatives

CompoundAbsorption Maxima (λmax)
Benzoic Acid221 nm researchgate.net
4-Aminobenzoic Acid194 nm, 226 nm, 278 nm sielc.com

This table presents data for related compounds to infer the expected spectral characteristics of this compound.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are photoluminescence phenomena that can provide further insights into the electronic structure and excited states of a molecule. For a molecule to fluoresce, it must have a rigid structure and possess a chromophore that can absorb UV radiation and re-emit it as visible light.

Given the structural similarities, it is plausible that this compound could also exhibit fluorescence, likely with a large Stokes shift due to potential charge transfer character in the excited state. The rigidity of the cyclohexyl group and its influence on the planarity of the aminobenzoic acid moiety would be critical factors in determining the quantum yield of fluorescence. Phosphorescence, which involves a change in spin multiplicity, is generally weaker and less commonly observed at room temperature in solution but might be detectable in a rigid matrix at low temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Techniques

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Advanced NMR techniques provide information beyond simple proton and carbon counts, revealing connectivity and stereochemistry.

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound by establishing correlations between different nuclei. libretexts.orgscience.govuvic.ca

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on the cyclohexyl ring, helping to assign their relative positions. It would also show couplings between the aromatic protons on the benzoic acid ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.orgresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. For example, HMBC would show correlations from the N-H proton to carbons in both the cyclohexyl ring and the benzoic acid ring, confirming the connectivity of these two moieties. It would also show correlations from the aromatic protons to the carboxyl carbon.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the constitution and stereochemistry of this compound.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelated NucleiInformation Obtained
COSY ¹H - ¹HConnectivity of protons within the cyclohexyl ring and the aromatic ring.
HSQC/HMQC ¹H - ¹³C (¹J)Direct one-bond correlations between protons and the carbons they are attached to.
HMBC ¹H - ¹³C (²J, ³J)Correlations between protons and carbons separated by 2 or 3 bonds, establishing the overall molecular framework.

This table outlines the expected outcomes from various 2D NMR experiments for the structural elucidation of this compound.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for characterizing crystalline and amorphous forms of a compound, as well as for studying polymorphism. nih.gov

For this compound, ssNMR could be used to:

Distinguish between crystalline and amorphous forms: The NMR signals in a crystalline solid are typically sharp, while those in an amorphous solid are broad due to the distribution of local environments.

Identify different polymorphs: Different crystalline forms of a compound will often give distinct ssNMR spectra due to differences in molecular packing and conformation.

Probe intermolecular interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can provide information about proximities between different parts of the molecule and between neighboring molecules in the crystal lattice. This can be used to study hydrogen bonding, for example, between the carboxylic acid groups of adjacent molecules.

Studies on related benzoic acid derivatives have utilized solid-state NMR to investigate conformations in liquid crystalline phases, demonstrating the utility of this technique in understanding the solid-state behavior of such molecules. researchgate.net The investigation of 4-phenylamino-benzoic acids has also revealed different polymorphic forms through crystallographic studies, which could be further characterized by ssNMR. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Cyclohexylamino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and properties of 4-(cyclohexylamino)benzoic acid at the atomic level. These computational methods provide insights that complement experimental findings and guide further research.

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground state electronic structure and geometries of molecules like this compound. DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. tue.nl This approach significantly reduces the computational complexity compared to traditional wave-function-based methods. tue.nl

In the context of this compound, DFT methods, such as B3LYP, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. actascientific.comnih.gov For instance, a study on a similar molecule, 4-(carboxyamino)-benzoic acid, using the B3LYP/6-311G basis set, revealed detailed geometric parameters. actascientific.com The calculated bond angles and dihedral angles of the phenyl ring and its substituent groups provide a comprehensive three-dimensional picture of the molecule's structure. actascientific.com

Furthermore, DFT calculations are instrumental in determining key quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial descriptor that influences the molecule's chemical reactivity and stability. actascientific.comscispace.com A larger energy gap generally indicates higher stability. actascientific.com For example, in the study of 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO gap of 5.0 eV suggested a stable molecular structure. actascientific.com

The table below presents a selection of optimized geometrical parameters for a related compound, 4-dimethylamino benzoic acid (4-DMABA), calculated using various DFT functionals. This data illustrates the consistency and reliability of DFT in predicting molecular geometries. scispace.com

Ab Initio Methods (e.g., MP2, Coupled-Cluster) for High-Accuracy Predictions

For even greater accuracy in predicting the properties of this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. arxiv.orgnih.gov These methods are based on solving the Schrödinger equation without empirical parameters, offering a more rigorous treatment of electron correlation than standard DFT functionals. arxiv.org

Coupled-Cluster with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its ability to achieve chemical accuracy, typically within 1 kcal/mol of experimental values for small to medium-sized molecules. arxiv.orgnih.gov While computationally more demanding than DFT, CCSD(T) provides benchmark-quality data for energies and molecular properties. arxiv.org The high accuracy of these methods is crucial for validating results from less computationally expensive methods and for providing reliable predictions where experimental data is unavailable. nih.gov

The application of such high-level ab initio methods to this compound can yield highly accurate predictions of its ionization potential, electron affinity, and thermochemical properties like the heat of formation. nih.gov For example, CCSD(T) calculations combined with a complete basis set (CBS) extrapolation can provide ionization energy predictions with an error limit of around 35 meV for similar aromatic systems. nih.gov

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of both DFT and ab initio calculations, directly impacting the accuracy and computational cost. wikipedia.orgarxiv.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets provide a more flexible representation of the electron distribution, leading to more accurate results but at a significantly higher computational expense. arxiv.org

Commonly used basis sets include the Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ). nih.govwikipedia.org The selection involves a trade-off between the desired accuracy and the available computational resources. For a molecule the size of this compound, a split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), often provides a good balance of accuracy and efficiency for DFT calculations. nih.govscispace.com For high-accuracy ab initio calculations, larger correlation-consistent basis sets are typically necessary to approach the complete basis set limit. wikipedia.org

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of this compound, offering insights into its conformational landscape and interactions with its environment over time. youtube.com

Conformational Analysis and Potential Energy Surfaces of the Compound

Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. youtube.comlibretexts.org The molecule's flexibility, particularly the rotation around the C-N bond connecting the cyclohexyl and aminobenzoic acid moieties, gives rise to multiple conformers with different energies. actascientific.com

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. youtube.comaps.org By mapping the PES, researchers can identify the lowest energy conformers (global and local minima) and the transition states that connect them. aps.org This analysis is crucial for understanding the molecule's preferred shapes and how it might change its conformation, which can influence its physical and chemical properties. For instance, the relative stability of different conformers can be evaluated by comparing their potential energies. libretexts.org

Solvent Effects and Implicit/Explicit Solvation Models

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. nih.govwikipedia.org Computational models can account for these solvent effects using either implicit or explicit solvation models. nih.govwikipedia.org

Implicit solvation models , such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. nih.govwikipedia.org These models are computationally efficient and can provide a good first approximation of the solvent's influence on the solute's electronic structure and geometry. arxiv.orgnih.gov

Explicit solvation models provide a more detailed and realistic picture by including individual solvent molecules in the simulation box. nih.govwikipedia.orgnih.gov This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are not fully captured by implicit models. nih.gov While computationally more intensive, explicit solvent simulations, often performed using molecular dynamics, are essential for accurately describing the local solvent structure around the solute and its impact on the solute's dynamics and properties. nih.govnih.gov Hybrid models that combine explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent offer a compromise between accuracy and computational cost. nih.gov

The table below summarizes the key characteristics of implicit and explicit solvation models.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis and potential degradation pathways of this compound. nih.gov Through methods like Density Functional Theory (DFT), researchers can map the potential energy surface (PES) of a reaction. This process involves identifying the lowest energy structures for reactants, products, and any intermediates.

A key aspect of this exploration is the location and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that must be surpassed for the reaction to proceed. By calculating the vibrational frequencies of a proposed structure, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

For instance, in reactions involving related benzoic acid derivatives, computational studies have proposed mechanistic pathways. One such study suggested a reaction mechanism involving a lactone ring-opening intermediate following protonation. mdpi.com Similar computational approaches could be applied to understand the formation of this compound, likely from precursors such as 4-aminobenzoic acid and a cyclohexylating agent. The calculations would help determine the most energetically favorable pathway, predict reaction barriers (activation energies), and understand the electronic changes that occur throughout the reaction. These theoretical insights are invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve product yield and selectivity. nih.gov

Spectroscopic Property Prediction from Theoretical Models

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net For this compound, theoretical calculations can determine the fundamental vibrational frequencies and their corresponding intensities. These calculations are typically performed on the optimized geometric structure of the molecule. researchgate.net

The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix provides the vibrational frequencies and normal modes. The normal modes can be visualized to assign specific vibrational motions (e.g., stretching, bending, wagging) to the calculated frequencies. researchgate.net

To improve the accuracy and facilitate comparison with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the theoretical model. nih.gov Studies on similar molecules, such as 4-butylbenzoic acid and 4-(carboxyamino)-3-guanidino-benzoic acid, have shown excellent agreement between scaled theoretical frequencies and experimental spectra. researchgate.netnih.gov This allows for confident assignment of the peaks observed in experimental IR and Raman spectra.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Based on DFT calculations for similar benzoic acid derivatives)

Predicted Frequency (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch
~3000-3300Broad, StrongO-H Stretch (Carboxylic Acid)
~2850-2950StrongC-H Stretch (Cyclohexyl & Aromatic)
~1680-1700Very StrongC=O Stretch (Carboxylic Acid)
~1600StrongC=C Aromatic Ring Stretch
~1520MediumN-H Bending
~1450MediumCH₂ Scissoring (Cyclohexyl)
~1250-1300StrongC-O Stretch / O-H Bending
~920Broad, MediumO-H Out-of-Plane Bending (Dimer)

This table is representative and compiled from typical values found in computational studies of substituted benzoic acids. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the electronic absorption spectra (UV-Vis) of molecules. medium.com It calculates the energies of electronic transitions from the ground state to various excited states, along with the oscillator strength of each transition, which relates to the intensity of the absorption peak. rsc.org

For this compound, TD-DFT calculations can identify the key electronic transitions, which are typically π → π* and n → π* in nature. rsc.org The analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of these transitions, such as intramolecular charge transfer. nih.gov Computational studies on related benzoic acid derivatives have successfully used TD-DFT to predict their UV-Vis spectra, showing good correlation with experimental results. nih.gov These calculations help in assigning the absorption bands observed experimentally and understanding the electronic structure of the molecule. researchgate.netresearchgate.net

Table 2: Predicted Electronic Transitions for this compound (TD-DFT) (Based on typical results for similar aromatic compounds)

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
~4.5~275> 0.1HOMO -> LUMOπ → π
~5.2~238> 0.1HOMO-1 -> LUMOπ → π
~5.8~214> 0.05HOMO -> LUMO+1π → π*

This table presents hypothetical data based on TD-DFT calculations for structurally related molecules like 4-butylbenzoic acid. researchgate.netnih.gov

Theoretical calculations are a powerful tool for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govnih.gov

The GIAO method computes the isotropic magnetic shielding tensors for each nucleus in the molecule. aps.org To obtain the final chemical shifts that can be compared with experimental data, the calculated shielding values are referenced against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). docbrown.info

For this compound, these calculations can predict the chemical shifts for each unique hydrogen and carbon atom, aiding in the assignment of complex experimental spectra. The accuracy of these predictions allows for the differentiation of protons and carbons in similar chemical environments, such as the various positions on the cyclohexyl and phenyl rings. Computational studies on other substituted benzoic acids have demonstrated the reliability of the GIAO method in reproducing experimental chemical shifts. researchgate.netnih.govnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Estimated values based on GIAO calculations for analogous structures)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl H~12.0 - 13.0-
Carboxyl C-~170
C1' (ipso-COOH)-~125
C2'/C6' (ortho-NH)~6.6 - 6.8~110
C3'/C5' (meta-NH)~7.8 - 8.0~132
C4' (ipso-NH)-~155
N-H~4.0 - 5.0-
C1'' (CH-NH)~3.5 - 3.8~55
Cyclohexyl CH₂~1.2 - 2.0~25 - 35

Note: These are estimated values. Actual shifts depend on solvent and experimental conditions. nih.govdocbrown.info

Molecular Modeling of Intermolecular Interactions

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor, predisposing the molecule to form distinct intermolecular networks. The most common and energetically favorable motif for carboxylic acids is the formation of a centrosymmetric dimer. nih.gov In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring. nih.gov

Computational modeling using DFT is extensively employed to study these interactions. bohrium.com By optimizing the geometry of the dimer, researchers can determine key structural parameters, such as the hydrogen bond length (typically around 2.6 Å for the O···O distance in benzoic acid dimers) and the bond angles. nih.gov

Further analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the strength and nature of the hydrogen bonds by examining the electron density at the bond critical points. nih.gov The interaction energy of the dimer can be calculated, often corrected for basis set superposition error (BSSE), to quantify the stability of the hydrogen-bonded complex. Studies on related alkoxy benzoic acids have shown that these dimerization energies are significant, explaining their prevalence in both solid and even gaseous states. nih.gov

Table 4: Typical Calculated Properties of a Benzoic Acid Dimer (Based on computational studies of similar molecules)

ParameterTypical Calculated ValueMethod
H-Bond Distance (O···O)2.57 - 2.65 ÅDFT Geometry Optimization
H-Bond Energy (per bond)~7-9 kcal/molDFT with BSSE correction
Dimerization Energy~15-20 kcal/molDFT with BSSE correction
O-H···O Angle170-180°DFT Geometry Optimization

Data compiled from studies on substituted benzoic acid dimers. nih.govresearchgate.net

Supramolecular Assembly Prediction

The prediction process typically follows a hierarchical workflow that begins with generating a vast number of plausible crystal packing arrangements. These initial structures are then ranked based on their calculated lattice energies, with more accurate, and computationally expensive, methods used to refine the top candidates.

Key Intermolecular Interactions and Predicted Synthons

The molecular structure of this compound contains key functional groups that are expected to dominate its supramolecular assembly: the carboxylic acid group (-COOH) and the secondary amine group (-NH-). These groups are potent hydrogen bond donors and acceptors.

Based on extensive studies of carboxylic acids, the most anticipated and stable supramolecular synthon is the carboxylic acid dimer . mdpi.com This motif consists of two molecules of the acid linked by a pair of O-H···O hydrogen bonds, forming a robust eight-membered ring. This dimer is a common feature in the crystal structures of a vast array of benzoic acid derivatives. mdpi.commdpi.com

The secondary amine and the carbonyl oxygen of the carboxylic acid also provide sites for further hydrogen bonding. The N-H group of the cyclohexylamino moiety can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This could lead to the formation of catemers or chains, where molecules are linked in a head-to-tail fashion via N-H···O=C hydrogen bonds. A recent study on 4-phenylamino-benzoic acids, which are structural isomers of anthranilic acids, revealed that the solvent-free crystals are predominantly based on the conventional acid-acid dimer motif. nih.gov

Computational Methodologies for Assembly Prediction

The prediction of the supramolecular assembly of this compound would involve several computational techniques:

Force-Field Methods: Initially, a large number of potential crystal structures would be generated using molecular mechanics force fields. These methods are computationally efficient and suitable for exploring the vast conformational and packing landscape.

Density Functional Theory (DFT): The most promising low-energy structures identified by force-field methods would then be subjected to more accurate calculations using Density Functional Theory (DFT). researchgate.net DFT provides a much more reliable description of intermolecular interaction energies, which are crucial for accurately ranking the stability of different polymorphs. nih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted crystal structures at finite temperatures, molecular dynamics simulations can be employed. nih.govresearchgate.net MD simulations model the movement of atoms over time, providing insights into the dynamic behavior and thermal stability of the crystal lattice.

Predicted Polymorph Landscape

It is highly probable that this compound exhibits polymorphism, meaning it can crystallize in multiple distinct forms. Each polymorph would have a unique supramolecular arrangement and, consequently, different physical properties. A thorough CSP study would generate a crystal energy landscape, plotting the relative energies of the predicted polymorphs.

The primary predicted polymorph would likely feature the robust carboxylic acid dimer. Other potential, slightly higher energy polymorphs might involve different hydrogen-bonding networks, such as the N-H···O=C catemer, or a combination of both dimer and catemer motifs. The final, experimentally observed form would depend on the specific crystallization conditions.

Below is a table summarizing the predicted primary supramolecular synthons for this compound based on the computational analysis of analogous compounds.

Synthon Type Interacting Groups Hydrogen Bond Predicted Stability
Carboxylic Acid DimerCarboxylic Acid, Carboxylic AcidO-H···OHigh
Amino-Carboxyl CatemerSecondary Amine, Carboxylic AcidN-H···O=CModerate

The table below outlines the computational workflow that would be applied for the supramolecular assembly prediction of this compound.

Step Method Purpose
1Conformational AnalysisIdentify low-energy conformations of the molecule.
2Crystal Packing GenerationGenerate a large set of possible crystal structures.
3Force-Field OptimizationQuickly optimize and rank the generated structures.
4DFT Optimization & RankingAccurately re-rank the most promising structures. researchgate.net
5Molecular DynamicsAssess the stability of the top-ranked structures at realistic temperatures. researchgate.net

Materials Science Applications and Advanced Functional Materials Incorporating 4 Cyclohexylamino Benzoic Acid Motifs

Incorporation into Polymeric Systems for Enhanced Structural and Functional Properties

The dual functionality of 4-(cyclohexylamino)benzoic acid, possessing both a carboxylic acid and a secondary amine group, makes it a prime candidate for participation in polycondensation reactions. Specifically, it can act as an A-B type monomer to form polyamides. The incorporation of the bulky and non-coplanar cyclohexyl group attached to the polymer backbone is a strategic approach to modify the properties of aromatic polyamides (aramids).

Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength, but often suffer from poor solubility and high processing temperatures, which limits their applications. researchgate.net Structural modifications, such as the introduction of bulky pendant groups, are employed to disrupt chain packing, thereby increasing solubility and lowering the glass transition temperature without significantly compromising thermal stability. researchgate.netnih.gov

The this compound monomer can impart several desirable characteristics to a polyamide chain:

Improved Solubility: The cyclohexyl group disrupts the close packing of polymer chains, which can enhance solubility in common organic solvents. Polyamides derived from less rigid diacids have been shown to be readily soluble in polar organic solvents, allowing for the casting of flexible and tough films. researchgate.net

Processability: By lowering the glass transition and softening temperatures, the incorporation of such bulky groups can improve the processability of the resulting polyamides.

Maintained Thermal Stability: While introducing flexibility, the rigid aromatic backbone ensures that the polymers maintain high decomposition temperatures, often with 10% weight loss occurring in excess of 450°C. researchgate.net

The synthesis of polyamides typically involves the polycondensation of a diamine with a dicarboxylic acid or its derivative. youtube.com In the case of this compound, it could potentially be used to create novel copolyamides or as an end-capping agent to control molecular weight.

Table 1: Properties of Aromatic Polyamides with Varying Monomer Structures
Polymer TypeMonomersInherent Viscosity (dL/g)Glass Transition Temp. (°C)10% Weight Loss Temp. (°C)Solubility/Film QualityReference
Aromatic Polyamide3,6-Bis(4-aminophenoxy)benzonorbornane + various aromatic dicarboxylic acids0.40–0.82200–269> 450Soluble in polar solvents, flexible films researchgate.net
Fluorine-containing Polyamide2-(4-Trifluoromethylphenoxy)terephthalic acid + trifluoromethyl-substituted aromatic bis(ether amine)s0.42–0.63--Formed films with tensile strengths up to 115 MPa nih.gov
Polyamide with Xanthene Groups9,9-Bis[4-(chloroformylphenoxy)phenyl]xanthene + various aromatic diamines-236–298490–535Good thermal stability nih.gov

This table illustrates how modifying monomer structures, for instance by introducing bulky groups similar to the cyclohexyl group in this compound, affects the properties of the resulting polyamides.

Role in Supramolecular Assembly and Self-Assembling Materials

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures. harvard.edu Benzoic acid and its derivatives are exemplary building blocks in this field due to the robust and directional nature of the hydrogen bonds formed by their carboxylic acid groups. nih.gov

The this compound molecule contains multiple sites for hydrogen bonding:

The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). This functionality often leads to the formation of stable centrosymmetric dimers through O-H···O bonds.

The secondary amine (N-H) group provides an additional hydrogen bond donor site.

The nitrogen atom and the carbonyl oxygen can both serve as hydrogen bond acceptors.

This combination of functional groups allows for the creation of extensive and varied hydrogen-bonded networks. Research on similar molecules, like 4-tert-butylbenzoic acid, has shown that they can self-assemble with diamines to form complex, layered three-dimensional arrays. nih.govnih.gov In these structures, proton transfer from the carboxylic acid to the amine creates charge-separated hydrogen bonds (N+-H···O-), which further stabilize the assembly. nih.gov

The self-assembly process driven by these interactions can lead to the formation of materials with ordered structures, such as molecular sheets or ribbons. researchgate.net The cyclohexyl group plays a significant role by providing steric bulk, which can direct the geometry of the assembly and influence the packing of the aromatic rings, potentially through π-stacking interactions. nih.gov The design of amphiphilic amino acid derivatives that can self-assemble into various nanostructures is a growing area of interest for biomedical applications due to their biocompatibility and biodegradability. rsc.org

Applications in Advanced Optical Materials (e.g., Aggregation-Induced Emission)

Many traditional fluorescent molecules (fluorophores) work well in dilute solutions but suffer from a phenomenon called aggregation-caused quenching (ACQ) in the solid state or in aggregates, which significantly reduces their light-emitting efficiency. In contrast, some molecules exhibit an opposite effect known as aggregation-induced emission (AIE), where they are non-emissive when dissolved but become highly fluorescent upon aggregation. wikipedia.org This property is highly desirable for applications in solid-state lighting, chemical sensors, and bio-imaging. nih.govnih.gov

The primary mechanism behind AIE is the restriction of intramolecular motion (RIM) in the aggregated state. wikipedia.org In solution, the molecules can dissipate energy through non-radiative pathways like vibrations and rotations. In an aggregate, these motions are hindered, forcing the molecule to release energy radiatively as fluorescence.

Molecules with bulky rotors, such as phenyl or cyclohexyl groups, attached to a luminogenic core are often AIE-active. These bulky groups prevent the close π–π stacking that typically leads to fluorescence quenching. nih.gov While this compound itself is not a traditional luminophore, its structural motifs are relevant to the design of AIE-active materials.

The aromatic core can be part of a larger conjugated system.

The bulky cyclohexyl group can act as a rotor that restricts intermolecular interactions in a controlled way.

Studies on simple aromatic molecules have shown that even small molecules like the 2-aminophenylboronic acid dimer can be AIE-active. nih.gov The AIE effect was attributed to the formation of highly ordered molecular packing through intermolecular interactions that prevent quenching. nih.govrsc.org By functionalizing known luminophores with derivatives of this compound, it is conceivable to create novel materials with AIE properties, where the aggregation state, and thus the fluorescence, could be controlled.

Table 2: Examples of Molecular Features Promoting Aggregation-Induced Emission (AIE)
Molecule/SystemKey Structural FeatureProposed AIE MechanismApplication AreaReference
Tetraphenylethene (TPE)Four peripheral phenyl "rotors"Restriction of intramolecular rotation (RIR) upon aggregation.OLEDs, Bio-imaging nih.gov
2-Aminophenylboronic Acid DimerAggregation into ordered packingAggregation prevents π–π stacking quenching interactions.Chemo/bio-sensing nih.govrsc.org
1-Benzoyl Pyrene DerivativesBenzoyl group attached to planar pyreneStructural rigidification of the molecule in the aggregated state.AIE-related functional materials rsc.org

This table highlights molecular design strategies for achieving AIE, a principle that could be applied to derivatives of this compound.

Utility in Designing Mesoporous Materials and Frameworks

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, separation, and drug delivery due to their high surface areas and ordered pore structures. mdpi.comresearchgate.net Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. nih.gov

Benzoic acid and its derivatives are widely used as organic linkers in the synthesis of MOFs. nih.gov The carboxylate group (-COO⁻) readily coordinates with metal ions to form the framework structure. This compound is a promising candidate for a functional linker in MOF synthesis for several reasons:

Framework Construction: The primary role of the molecule would be as a linker, with the carboxylate group binding to metal centers to build the porous framework.

Pore Environment Modification: The cyclohexylamino group would extend into the pores of the MOF. This bulky, non-polar group can tailor the chemical environment within the pores, making them more hydrophobic. This is useful for the selective adsorption of specific guest molecules. nih.gov

Post-Synthetic Modification: The secondary amine within the pores can serve as a reactive site for post-synthetic modification. Other functional molecules can be grafted onto the amine group after the MOF has been constructed, allowing for the introduction of catalytic sites or other functionalities without altering the underlying framework.

The use of amino-functionalized linkers is a well-established strategy for creating functional MOFs. nih.gov The presence of the cyclohexyl group in addition to the amine offers a further level of control over the steric and chemical properties of the pores.

Surface Functionalization and Interface Chemistry for Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer a route to materials with novel, synergistic properties. chemrxiv.org Surface functionalization is a key technique in the creation of these materials, where the surface of an inorganic material (like silica (B1680970) or metal oxide nanoparticles) is modified with organic molecules to control its properties and interactions.

This compound is well-suited for this purpose. The carboxylic acid group can act as a strong anchoring group, forming robust bonds with the surfaces of various inorganic materials. nih.gov Once anchored, the rest of the molecule modifies the interface between the inorganic core and the surrounding medium (e.g., a polymer matrix).

Key roles in hybrid materials include:

Surface Modification: The exposed cyclohexylamino portion of the molecule can alter the surface properties of a nanoparticle, for example, by increasing its hydrophobicity. This can improve the dispersion of the nanoparticles in a non-polar polymer matrix, leading to enhanced mechanical or thermal properties of the resulting composite material.

Biocompatibility: The surface functionalization of nanoparticles with molecules like heparin or chitosan (B1678972) has been shown to enhance cellular uptake and can be used for targeted drug delivery. nih.gov The specific chemical nature of the this compound surface could be explored for similar biomedical applications.

Reactive Platforms: The amine group on the surface can be used for further chemical reactions, allowing the attachment of fluorescent dyes, catalysts, or biomolecules, creating multifunctional hybrid materials. epa.gov

This approach allows for precise control over the surface chemistry of nanomaterials, independent of their core functional properties, opening up a wide range of applications. chemrxiv.org

No Specific Research Found on the Coordination Chemistry of this compound

The field of coordination chemistry extensively covers ligands based on benzoic acid and its derivatives. There is a substantial body of research on the metal complexes of 4-aminobenzoic acid and various Schiff base ligands derived from it. These studies reveal a wide array of coordination behaviors, including monodentate, bidentate, and bridging modes through the carboxylate group, as well as coordination involving the amino or imino nitrogen atoms.

However, for the specific compound of interest, this compound, which features a secondary amine and a carboxylate group, there appears to be a gap in the published research. Consequently, it is not possible to provide a detailed, evidence-based article on its coordination chemistry, including specific examples of transition metal or lanthanide/actinide complexes, as requested.

Without experimental data from the scientific literature, any discussion on the potential ligand design, coordination modes, or the synthesis of metal complexes for this compound would be purely speculative and not grounded in established research findings. Therefore, to maintain scientific accuracy and adhere to the strict requirement of focusing solely on documented information, the requested article cannot be generated at this time.

Coordination Chemistry of 4 Cyclohexylamino Benzoic Acid

Structural Analysis of Coordination Compounds

A crucial aspect of characterizing new coordination compounds is the detailed analysis of their three-dimensional structures and electronic properties. This is typically achieved through a combination of experimental techniques and computational modeling.

X-ray Crystallography of Metal-Organic Frameworks (MOFs) or Discrete Complexes

A thorough search of crystallographic databases and chemical literature did not yield any reports on the single-crystal X-ray structure of a coordination compound containing the 4-(cyclohexylamino)benzoate ligand. While studies on related molecules, such as 4-aminobenzoic acid, have shown diverse coordination modes leading to the formation of various coordination polymers, this information cannot be directly extrapolated to the significantly more sterically hindered 4-(cyclohexylamino)benzoic acid.

Theoretical Prediction of Coordination Geometries and Electronic Structures

In the absence of experimental structural data, computational chemistry serves as a powerful tool to predict the properties of hypothetical molecules. Methods like Density Functional Theory (DFT) can be used to optimize the geometry of potential coordination complexes of this compound, providing insights into the most stable coordination modes and geometries (e.g., octahedral, tetrahedral, square planar).

Furthermore, theoretical calculations can elucidate the electronic structure of these complexes, including the nature of the metal-ligand bonding and the distribution of electron density. This understanding is vital for predicting the reactivity, magnetic properties, and spectroscopic signatures of the compounds.

However, a review of the theoretical chemistry literature revealed no specific computational studies focused on predicting the coordination geometries or electronic structures of metal complexes with this compound. While general computational methods for modeling MOFs and coordination compounds are well-established, they have not yet been applied to this particular ligand.

Future Research Directions and Emerging Paradigms for 4 Cyclohexylamino Benzoic Acid

Development of Novel Synthetic Pathways for Highly Substituted Derivatives

The functionalization of the 4-(cyclohexylamino)benzoic acid scaffold is a key area for future synthetic exploration. The development of novel pathways to introduce a variety of substituents onto both the aromatic ring and the cyclohexyl moiety will be crucial for tuning the molecule's properties. Modern synthetic methodologies, proven effective for other complex molecules, offer a roadmap for creating a diverse library of derivatives.

One-pot reactions that involve multiple steps, such as imine formation followed by cyclization and oxidation, could offer an efficient route to complex fused-ring systems involving the parent molecule. nih.gov Furthermore, established techniques for creating substituted benzoic acids can be adapted. For instance, multi-step sequences involving the formation of Schiff bases from a precursor, followed by cyclization reactions with reagents like thioglycolic acid, could yield highly functionalized thiazolidinone derivatives. figshare.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, present a powerful tool for introducing new carbon-carbon bonds, enabling the synthesis of biaryl derivatives. beilstein-journals.org These reactions could be applied to a halogenated version of this compound to append various aryl or heterocyclic groups.

Synthetic Strategy Description Potential Application to this compound Reference
Multi-step Cyclization Synthesis of Schiff bases from a hydrazide intermediate, followed by reaction with agents like thioglycolic acid or chloroacetyl chloride to form heterocyclic rings (e.g., thiazolidinones, azetidinones).Creation of derivatives with novel heterocyclic systems attached to the benzoic acid core via an amide linkage. figshare.com
Palladium-Catalyzed Coupling Suzuki coupling of a bromo-substituted precursor with various boronic acids to form C-C bonds. Reaction conditions can be optimized by adjusting the catalyst, base, and solvent.Introduction of diverse aryl and heteroaryl substituents onto the aromatic ring to modulate electronic and steric properties. beilstein-journals.org
One-Pot Multi-Component Reactions An acid-catalyzed reaction involving the formation of an imine, followed by intramolecular cyclization and oxidation to create complex fused heterocyclic systems in a single pot.Efficient synthesis of polycyclic derivatives by reacting the amino group with an appropriate aldehyde and a cyclizing agent. nih.gov
Structural Evolution Modification of a known active scaffold, such as synthesizing sulfonamidobenzoic acid derivatives from a 4-aminophenylsulfonamido precursor in refluxing acetic acid.Derivatization of the amino group to incorporate sulfonamide linkages with various substituents, potentially altering solubility and binding capabilities. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Studies

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic pathways. Advanced spectroscopic probes offer the ability to monitor these processes in real-time. By modifying the this compound structure to incorporate fluorogenic properties, it could be transformed into a sensor for monitoring chemical transformations.

Research on related aminobenzoic acid derivatives has shown that they can function as fluorescence probes. nih.gov For example, adducts of 4-N,N-dimethylamino benzoic acid exhibit absorption maxima between 295-315 nm and fluorescence maxima from 330-360 nm. nih.gov A key feature of such probes is the formation of a twisted intra-molecular charge transfer (TICT) state, which results in a large Stokes shift (up to 6,000 cm⁻¹) and a solvent-dependent fluorescence profile. nih.gov In polar solvents, a red-shifted fluorescence band can appear at higher wavelengths (460-475 nm). nih.gov Developing derivatives of this compound with similar TICT characteristics could enable real-time monitoring of its reactions, providing valuable mechanistic insights.

Spectroscopic Property Observation in Related Benzoic Acid Probes Potential Significance for this compound Reference
Absorption Maximum 295-315 nmEstablishing the optimal excitation wavelength for fluorescence-based monitoring. nih.gov
Fluorescence Maximum 330-360 nm (non-polar solvents)Serving as the primary signal for tracking reaction progress or environmental changes. nih.gov
Red-Shifted Fluorescence 460-475 nm (in polar solvents)Acting as a sensor for changes in solvent polarity during a reaction or for probing binding site environments. nih.gov
Stokes Shift Up to 6,000 cm⁻¹Indicating the formation of a twisted intra-molecular charge transfer (TICT) state, a hallmark of a sensitive molecular probe. nih.gov
Intramolecular Quenching Efficiency varies between solution and polymer matrices, suggesting environmental sensitivity.The quenching efficiency could be engineered to report on specific events, such as radical formation or polymerization. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by accelerating the design and discovery process. mdpi.com These computational tools can be applied to this compound and its derivatives to predict key properties and guide the synthesis of compounds with desired characteristics, significantly reducing the time and cost of experimental work. nih.gov

ML models, including deep neural networks (DNNs), graph neural networks, and support vector machines, can be trained on existing chemical datasets to predict a wide range of properties. nih.govresearchgate.net For this compound, this could involve predicting ADME (absorption, distribution, metabolism, excretion) properties for potential pharmaceutical applications or forecasting physical properties like solubility and melting point. mdpi.comnih.gov By analyzing structure-property relationships, these models can screen virtual libraries of potential derivatives and prioritize candidates for synthesis, focusing experimental efforts on the most promising compounds. nih.gov

AI/ML Model / Technique Application in Chemical Design Potential Relevance for this compound Reference
Deep Neural Networks (DNN) Predicting complex properties by learning from multiple hidden layers. Used to predict photovoltaic properties and solubility.Rapidly predict the physical and potential biological properties of novel, unsynthesized derivatives. mdpi.com
Graph Neural Networks (GNN) Operating on molecular graphs to learn features directly from the 2D structure, useful for ADME property prediction.Predict pharmacokinetic profiles of derivatives to guide the design of potential drug candidates. nih.gov
Explainable AI Gaining physical insights and establishing quantitative relationships between a material's structure and its performance.Elucidate how specific structural modifications to the cyclohexyl or phenyl rings impact the compound's overall properties. nih.gov
ML-Guided Optimization Virtually screening large libraries of compounds or guiding the design process to optimize for a specific target property.Systematically design derivatives of this compound with optimized characteristics for materials or biomedical applications. nih.gov
Hybrid ML Models Synergizing ML techniques with mechanistic models to understand how process parameters affect product yield and quality.Optimize the synthetic pathway for derivatives by predicting how changes in reaction conditions will affect the final product. researchgate.net

Exploration in Nanomaterials and Hybrid Systems with Enhanced Functionality

The incorporation of organic molecules into inorganic or polymeric nanostructures creates hybrid materials with synergistic or entirely new properties. beilstein-journals.org this compound is a prime candidate for use as an organic component in such systems, where its carboxylic acid group can anchor to surfaces and its cyclohexylamino moiety can impart specific functionality.

One promising avenue is the use of this compound as a surface ligand or capping agent for inorganic nanoparticles. nih.gov When synthesizing nanomaterials, stabilizers are required to prevent agglomeration; using a functional molecule like this provides stability while also adding new chemical properties to the nanoparticle surface. nih.gov Another approach is its integration into metal-organic frameworks (MOFs), where it could serve as the organic linker, creating porous materials with tailored cavity sizes and chemical environments. In polymer science, derivatives could be used as functional nanofillers to improve the mechanical or barrier properties of polymer nanocomposites. beilstein-journals.org

Hybrid System Description Role of this compound Reference
Surface-Functionalized Nanoparticles Inorganic nanoparticles (e.g., iron oxide, TiO₂) coated with organic molecules to improve stability and add functionality.The carboxylic acid group can bind to the nanoparticle surface, while the cyclohexylamino group can modulate solubility or interact with the surrounding environment. beilstein-journals.orgnih.gov
Metal-Organic Frameworks (MOFs) Crystalline materials constructed from metal ions or clusters linked by organic molecules.Could serve as the organic "strut" in the framework, defining the pore size and chemical nature of the internal surfaces. nih.gov
Polymer Nanocomposites Polymers embedded with nanoscale fillers to enhance properties like strength, fire retardancy, or gas permeability.A derivative could be used as a functional nanofiller, potentially improving the interface between the polymer matrix and an inorganic component. beilstein-journals.org
Biohybrids Inorganic nanostructures encapsulated within biological structures like exosomes or liposomes for targeted delivery.As a surface ligand on the nanoparticle, it could mediate the loading into the biohybrid or interact with target cells. nih.gov
Luminescent Hybrid Films Organic dyes embedded within an inorganic or polymer matrix to create light-emitting materials.A fluorescent derivative could be incorporated into a matrix to produce films with specific photophysical properties for sensors or displays. beilstein-journals.org

Theoretical Advancements in Predicting Complex Molecular Behavior and Interactions

Theoretical and computational chemistry provides powerful tools for understanding molecular behavior at an atomic level. Applying these methods to this compound can offer deep insights into its structure, reactivity, and interactions, complementing experimental research.

Quantum mechanics methods, particularly Density Functional Theory (DFT), can be used to calculate the electronic structure, predict spectroscopic properties, and determine the thermodynamics and kinetics of potential reactions. This allows for the investigation of reaction mechanisms without performing the actual experiment. Molecular Dynamics (MD) simulations can model the conformational flexibility of the cyclohexyl ring and the amino linker, as well as how the molecule interacts with solvents or larger systems like a biological membrane or a polymer matrix.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can build predictive models based on computed molecular descriptors. figshare.com By developing CoMFA and CoMSIA models, researchers can correlate the 3D steric and electrostatic properties of a series of derivatives with their observed activity, providing a rational basis for designing more potent or selective compounds. figshare.com

Theoretical Method Description Application to this compound
Density Functional Theory (DFT) A quantum mechanical method for calculating the electronic structure of molecules.Predict IR and NMR spectra, determine molecular orbital energies, model reaction transition states, and calculate binding energies to a surface.
Molecular Dynamics (MD) Simulations A computational method for simulating the physical movements of atoms and molecules over time.Study conformational dynamics, solvation effects, and the process of binding to a target protein or inserting into a nanomaterial.
Quantitative Structure-Activity Relationship (QSAR) A method that correlates variations in the chemical structure of compounds with their biological activity.Develop predictive models for the activity of new derivatives based on calculated descriptors like shape, size, and electronic properties.
CoMFA / CoMSIA 3D-QSAR techniques that generate 3D contour maps showing where steric, electrostatic, and other fields influence activity.Visualize the specific regions of the molecule where modifications would likely increase or decrease a desired activity, guiding rational drug design. figshare.com
High-Throughput Virtual Screening Using computational models to rapidly assess large libraries of virtual compounds against a target.Screen millions of potential derivatives of this compound to identify a small subset with a high probability of being active or having desired properties.

Q & A

Q. What are the common synthetic routes for 4-(cyclohexylamino)benzoic acid, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include introducing the cyclohexylamino group via nucleophilic substitution or condensation reactions. Reaction optimization focuses on solvent selection (polar aprotic solvents like DMF), temperature control (e.g., reflux conditions), and catalysts (e.g., DCC for amide bond formation). Post-synthesis purification employs recrystallization or column chromatography to isolate the product .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C for functional group analysis), FT-IR (to identify carboxyl and amine bands), and mass spectrometry (for molecular ion verification). Purity is assessed via HPLC (reverse-phase methods) or melting point analysis . For crystallographic validation, X-ray diffraction using software like SHELXL or ORTEP-3 ensures precise atomic resolution .

Q. What are the key functional groups in this compound, and how do they impact its chemical behavior?

The compound features:

  • A benzoic acid core (acidic proton, pKa ~4.2), enabling salt formation.
  • A cyclohexylamino group (secondary amine), contributing to hydrogen bonding and steric bulk. These groups influence solubility (pH-dependent ionization), reactivity in electrophilic substitution (e.g., nitration at meta positions), and interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How does the cyclohexylamino group influence the compound’s reactivity in substitution reactions compared to other benzoic acid derivatives?

The cyclohexylamino group introduces steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to electron-donating groups (e.g., -OCH₃). However, its amine functionality can act as a directing group, favoring para/ortho substitution in electrophilic reactions. Contrast this with dimethylamino derivatives (e.g., 4-(dimethylamino)benzoic acid), where electronic effects dominate over steric effects .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Contradictions often arise from variations in temperature, solvent polarity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods). To address this:

  • Standardize protocols (e.g., IUPAC-NIST guidelines for solubility studies).
  • Use Hansen solubility parameters to predict solvent compatibility.
  • Validate data via multiple methods (e.g., UV-Vis calibration curves for low-concentration measurements) .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

Bioavailability can be improved by:

  • Derivatization : Converting the carboxyl group to esters or amides (e.g., methyl ester prodrugs).
  • Formulation : Using nanocarriers (liposomes) or co-solvents (PEG 400) to increase aqueous solubility.
  • Structural analogs : Introducing hydrophilic substituents (e.g., hydroxyl groups) without compromising target binding .

Q. How do electronic and steric effects of the cyclohexylamino group affect interactions with biological targets?

  • Electronic effects : The amine’s lone pair facilitates hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets).
  • Steric effects : The bulky cyclohexyl group restricts access to narrow active sites, reducing binding affinity compared to linear alkylamino analogs. Computational docking (e.g., AutoDock Vina) can model these interactions .

Methodological Guidance

Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–12) at 37°C, sampling at intervals (0, 24, 48 hrs).
  • Analytical monitoring : Use HPLC to track degradation products (e.g., decarboxylation or hydrolysis).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

Use SHELXL for high-resolution refinement, focusing on:

  • Thermal displacement parameters (ADPs) to model atomic vibrations.
  • Twinned data handling : Apply HKLF 5 format in SHELXL for twinned crystals.
  • Validation tools : Check R-factor convergence and electron density maps (e.g., Coot for model building) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.